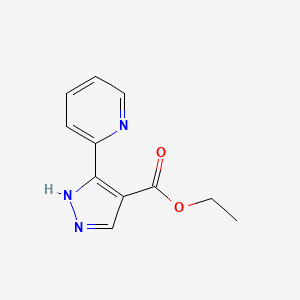

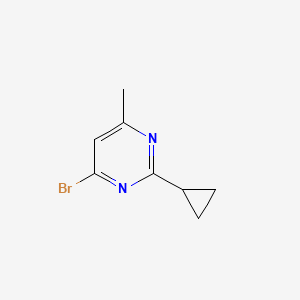

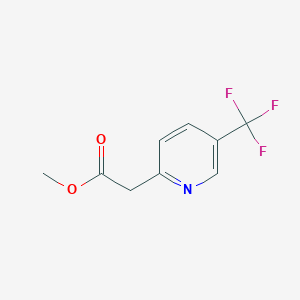

ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

説明

Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate are not available, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction .科学的研究の応用

Fungicidal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidinamine derivatives, which include compounds related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate”, are considered promising agricultural compounds due to their outstanding fungicidal activity . They have a mode of action different from other fungicides and are effective in controlling corn rust .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results : Among these compounds, one had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Anti-Gastric Cancer Activity

- Scientific Field : Oncology

- Application Summary : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate”, is an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases . This compound has shown potential anti-gastric cancer activity .

- Methods of Application : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material .

- Results : The in vitro anticancer activity of the compound was determined against three human gastric cancer cell lines .

Synthesis of Ruthenium (II) Complexes

- Scientific Field : Inorganic Chemistry

- Application Summary : 3-(pyridin-2-yl)-1,2,4-triazine derivatives, which include compounds related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate”, have been used as ligands to prepare a series of ruthenium (II) complexes . These complexes have found application in many fields .

- Methods of Application : The complexes were prepared using 3-(pyridin-2-yl)-1,2,4-triazine derivatives and 2,2′-bipyridine auxiliary ligands .

- Results : The UV/Vis properties of the obtained complexes were investigated . They are used in medicine as means of diagnosing and treating tumor diseases , in single- and two-photon photodynamic therapy (PDT), photothermal therapy (PTT), photoactivated chemotherapy (PACT), as antimicrobials, antioxidants, non-covalent probes for DNA, photocatalysts, water oxidation catalysts, and in photonics .

Positron Emission Tomography Radiotracer

- Scientific Field : Nuclear Medicine

- Application Summary : Compounds related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate” have been used in the synthesis of fluorine-18-labeled positron emission tomography (PET) radiotracers . These radiotracers target translocator protein overexpression .

- Methods of Application : The radiotracer is produced using an appropriate synthetic method .

- Results : The radiotracer is used for PET imaging, which is a powerful tool in the diagnosis and management of various diseases .

Synthesis of Benzimidazole Derivatives

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Compounds related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate” are used in the synthesis of benzimidazole derivatives . These derivatives are useful intermediates in the production of certain pharmaceuticals .

- Methods of Application : The synthesis involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst .

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Compounds related to “ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate” are used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . These derivatives are designed as novel CDK2 inhibitors for cancer treatment .

- Methods of Application : The synthesis involves using α-bromoketones and 2-aminopyridine under different reaction conditions .

- Results : The synthesized compounds showed superior cytotoxic activities against certain cell lines and significant inhibitory activity against CDK2 .

特性

IUPAC Name |

ethyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-7-13-14-10(8)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVCFEOWVSQKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)

![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)

![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)